molecular formula C11H13FINO B8173151 N,N-Diethyl-2-fluoro-4-iodobenzamide

N,N-Diethyl-2-fluoro-4-iodobenzamide

Cat. No.: B8173151
M. Wt: 321.13 g/mol
InChI Key: YKRHXFXEIJIQJI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-fluoro-4-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position on the benzene ring, with two ethyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-fluoro-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-iodobenzoic acid.

    Amidation Reaction: The 2-fluoro-4-iodobenzoic acid is reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-fluoro-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N,N-Diethyl-2-fluoro-4-azidobenzamide.

Scientific Research Applications

N,N-Diethyl-2-fluoro-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoro-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The ethyl groups on the nitrogen atom may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    N,N-Diethyl-2-fluorobenzamide: Lacks the iodine atom, which may affect its reactivity and binding properties.

    N,N-Diethyl-4-iodobenzamide: Lacks the fluorine atom, which may influence its chemical stability and biological activity.

    N,N-Diethyl-2-chloro-4-iodobenzamide: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.

Uniqueness: N,N-Diethyl-2-fluoro-4-iodobenzamide is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly impact its chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-diethyl-2-fluoro-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRHXFXEIJIQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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